molecular formula C15H24O B14077977 2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-

2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-

Cat. No.: B14077977
M. Wt: 220.35 g/mol
InChI Key: HBVOEGGRCJCMLG-KSKAUBAUSA-N
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Description

2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)- is an organic compound with the molecular formula C15H24O. It is characterized by its unique structure, which includes a heptadienol backbone with a methyl group and a cyclohexenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)- typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated alcohols .

Scientific Research Applications

2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a heptadienol backbone with a cyclohexenyl group makes it a valuable compound for various applications .

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(2Z)-2-methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hepta-2,6-dien-1-ol

InChI

InChI=1S/C15H24O/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7,15-16H,3-4,6,8-11H2,1-2H3/b13-5-/t15-/m1/s1

InChI Key

HBVOEGGRCJCMLG-KSKAUBAUSA-N

Isomeric SMILES

CC1=CC[C@H](CC1)C(=C)CC/C=C(/C)\CO

Canonical SMILES

CC1=CCC(CC1)C(=C)CCC=C(C)CO

Origin of Product

United States

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